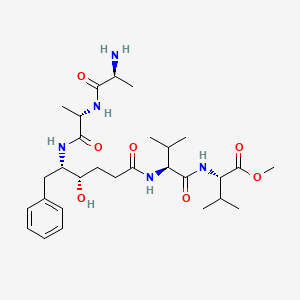

SKF107457

Description

Properties

CAS No. |

126333-28-6 |

|---|---|

Molecular Formula |

C29H47N5O7 |

Molecular Weight |

577.7 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1 |

InChI Key |

IUDCAKKZLXFOQA-QJAPXLAMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O |

Appearance |

Solid powder |

Other CAS No. |

144285-77-8 126333-28-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SKF-107457; SKF 107457; SKF107457; Ala-Ala-Phepsi(CH(OH)CH2)Gly-Val-Val-OCH3; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to SKF-81297: A Selective Dopamine D1/D5 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-81297 is a potent and selective benzazepine-derived agonist for the D1-like dopamine receptors, which include the D1 and D5 receptor subtypes. Due to its high efficacy and selectivity, SKF-81297 has become an invaluable pharmacological tool for elucidating the physiological roles of D1/D5 receptors in the central nervous system. This technical guide provides a comprehensive overview of SKF-81297, including its pharmacological profile, detailed experimental protocols for its characterization, and a visualization of the canonical D1 receptor signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and drug development.

Introduction

Dopamine is a critical neurotransmitter that modulates a wide array of physiological functions, including motor control, motivation, reward, and cognitive processes. Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to the Gs alpha subunit of the G protein, and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

SKF-81297 has emerged as a cornerstone pharmacological agent for the study of D1/D5 receptor function. Its selectivity for D1-like receptors over D2-like receptors and other neurotransmitter systems makes it a powerful tool for dissecting the specific contributions of this receptor subfamily to neuronal signaling and behavior.

Pharmacological Profile of SKF-81297

The pharmacological activity of SKF-81297 is characterized by its high binding affinity and functional potency at D1 and D5 receptors. The following tables summarize key quantitative data from in vitro studies.

Table 1: Radioligand Binding Affinities (Ki) of SKF-81297 at Human Dopamine Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| D1 | [3H]-SCH23390 | HEK293 | 15 | [1] |

| D5 | - | - | - | - |

Table 2: Functional Potency (EC50) of SKF-81297 in cAMP Accumulation Assays

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |

| D1 | Gs-cAMP Glosensor | HEK293 | 4.7 | [1] |

| D5 | Gs-cAMP Glosensor | HEK293 | 1.4 | [2] |

Core Signaling Pathway

Activation of the D1/D5 receptor by an agonist such as SKF-81297 initiates a canonical signaling cascade mediated by the Gs protein. The following diagram illustrates this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of SKF-81297.

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol describes a competitive binding assay to determine the affinity of SKF-81297 for the human dopamine D1 receptor using the radiolabeled antagonist [3H]-SCH23390.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

[3H]-SCH23390 (specific activity ~70-90 Ci/mmol).

-

SKF-81297 hydrochloride.

-

Non-specific binding determinator: 10 µM (+)butaclamol or 1 µM SCH23390.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D1 cells to ~90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and determine protein concentration (e.g., using a Bradford assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-SCH23390 (final concentration ~0.3 nM), and 50 µL of various concentrations of SKF-81297 (e.g., 10^-11 to 10^-5 M).

-

For total binding, add 50 µL of assay buffer instead of SKF-81297.

-

For non-specific binding, add 50 µL of the non-specific binding determinator.

-

Add 50 µL of the membrane preparation (final protein concentration ~10-20 µg per well).

-

Incubate the plate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SKF-81297 concentration.

-

Determine the IC50 value (the concentration of SKF-81297 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Technical Guide to the Early Research and Discovery of SKF-81297

This technical guide provides a comprehensive overview of the early research and discovery of the compound SKF-81297, a potent and selective dopamine D1 receptor agonist. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacological properties, the experimental methodologies used in its initial characterization, and its mechanism of action.

Introduction

SKF-81297, chemically known as (±)-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, emerged as a significant pharmacological tool in the study of the dopaminergic system. Its high affinity and selectivity for the dopamine D1 receptor have made it instrumental in elucidating the physiological and behavioral roles of this receptor subtype. This guide focuses on the foundational research that established SKF-81297 as a cornerstone ligand in dopamine receptor pharmacology.

Synthesis

The synthesis of SKF-81297 and related 1-phenyl-3-benzazepines involves a multi-step process. A common synthetic route for the core 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine structure involves the reflux of 6-chloro-3-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine in a mixture of glacial acetic acid and hydrochloric acid, followed by concentration. More recent synthetic strategies for related 6-chloro-1-phenylbenzazepines involve the conversion of an appropriate aldehyde to a nitrostyrene, which is then reduced to a phenethylamine. This amine is subsequently coupled with an epoxide to form an aminoalcohol, which is then cyclized to yield the benzazepine core.[1]

Pharmacological Profile: Quantitative Data

SKF-81297 exhibits high affinity for the human dopamine D1 receptor, with reported Ki values in the low nanomolar range.[2] Its functional activity as a D1 receptor agonist has been demonstrated through various in vitro assays, including adenylyl cyclase activation and β-arrestin recruitment. The following tables summarize the key binding affinity and functional activity data from early and subsequent characterization studies.

Table 1: Binding Affinity of SKF-81297 at Dopamine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human D1 | [3H]-SCH23390 | HEK293 cells | 15 | [3] |

| Rat D1 | [3H]-SCH23390 | Rat Striatum | 1.99 | [3] |

| Human D1-like | Not Specified | Not Specified | 1.9 | [2] |

Table 2: Functional Activity of SKF-81297 at Dopamine Receptors

| Assay Type | Receptor Subtype | Cell Line | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase (cAMP accumulation) | Human D1 | HEK293 cells | EC50 | 4.7 | [3] |

| β-arrestin Recruitment | Human D1 | CHOK1 cells | EC50 | 9500 | [3] |

| β-arrestin Translocation | Human D1 | HTLA cells | EC50 | 1778 | [3] |

| β-arrestin Recruitment | Human D1 | HEK293 cells | EC50 | 360 | [3] |

Experimental Protocols

The initial pharmacological characterization of SKF-81297 relied on established in vitro and in vivo experimental protocols. Below are detailed methodologies representative of those used in the early research.

Radioligand Binding Assay (Displacement)

This protocol describes a typical displacement binding assay to determine the affinity of SKF-81297 for the dopamine D1 receptor.

Objective: To determine the inhibition constant (Ki) of SKF-81297 for the dopamine D1 receptor.

Materials:

-

Cell membranes from HEK293 cells expressing the human dopamine D1 receptor.

-

[3H]-SCH23390 (radioligand).

-

SKF-81297 (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Perform serial dilutions of SKF-81297 in assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-SCH23390 (typically at or near its Kd).

-

Increasing concentrations of SKF-81297 or vehicle (for total binding) or a saturating concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH23390) for non-specific binding.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 90 minutes) to reach equilibrium.[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the SKF-81297 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Displacement Binding Assay Workflow.

Adenylyl Cyclase Functional Assay

This protocol outlines a typical adenylyl cyclase activation assay to measure the functional potency and efficacy of SKF-81297.

Objective: To determine the EC50 and Emax of SKF-81297 for stimulating cAMP production.

Materials:

-

HEK293 cells expressing the human dopamine D1 receptor.

-

SKF-81297 (test compound).

-

Dopamine (reference agonist).

-

Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Aspirate the culture medium and replace it with assay medium containing a phosphodiesterase inhibitor.

-

Prepare serial dilutions of SKF-81297 and the reference agonist in the assay medium.

-

Add the different concentrations of the agonists to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[3]

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Signaling Pathway

SKF-81297 exerts its effects by activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the stimulatory G-protein, Gαs/olf. Activation of the D1 receptor by SKF-81297 initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) and subsequent downstream effects.

Dopamine D1 Receptor Signaling Pathway Activated by SKF-81297.

Early In Vivo Research

Early in vivo studies with SKF-81297 were crucial in demonstrating its central activity and its potential as a therapeutic agent, particularly in models of Parkinson's disease.

A seminal study by Vermeulen et al. (1993) investigated the effects of SKF-81297 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned rhesus monkeys, a primate model of Parkinson's disease.[1] The study found that intramuscular administration of SKF-81297 (0.05-0.3 mg/kg) induced rotational behavior away from the lesioned side and stimulated the use of the contralateral limb.[1] These effects were blocked by the D1 receptor antagonist SCH 23390, but not by the D2 receptor antagonist remoxipride, confirming the D1 receptor-mediated mechanism of action.[1]

Another important early finding was the synergistic effect of SKF-81297 with D2 receptor agonists. Co-administration of a behaviorally sub-threshold dose of SKF-81297 with a D2 agonist resulted in a significant stimulation of motor behavior, suggesting that concurrent activation of both D1 and D2 receptors could provide enhanced therapeutic benefits in Parkinson's disease.[4]

Conclusion

The early research and discovery of SKF-81297 firmly established it as a potent and selective dopamine D1 receptor agonist. The meticulous in vitro characterization of its binding affinity and functional potency, coupled with insightful in vivo studies, has provided the scientific community with an invaluable tool for exploring the multifaceted roles of the D1 receptor in health and disease. This guide has summarized the core foundational knowledge of SKF-81297, providing a technical resource for professionals in the field of drug discovery and neuroscience.

References

- 1. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys PMID: 8100193 | MCE [medchemexpress.cn]

- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of SKF-81297 on Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of SKF-81297, a selective dopamine D1 receptor agonist. The information is compiled from a range of preclinical studies in various animal models, offering valuable insights for researchers in neuroscience and pharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of SKF-81297's pharmacological profile.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from in vivo studies investigating the effects of SKF-81297 in animal models.

Table 1: Effects of SKF-81297 on Locomotor Activity

| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |

| Rats | 0.4 | Subcutaneous | No significant effect | [1] |

| Rats | 0.8 | Subcutaneous | Significantly enhanced | [1] |

| Swiss-Webster Mice | 1-10 | Intraperitoneal | Dose-related decrease in cocaine-induced hyperactivity | [2] |

| Control Mice | Not specified | Systemic | Dose-dependent increase | [3] |

| D1 Receptor Overexpressing Mice | Not specified | Systemic | Marked suppression | [3] |

Table 2: Effects of SKF-81297 in Models of Neurological and Psychiatric Disorders

| Animal Model/Condition | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Unilaterally MPTP-lesioned Rhesus Monkeys | 0.05-0.3 | Intramuscular | Induced rotational behavior and stimulated use of the dominant hand | [4] |

| Unilaterally MPTP-lesioned Rhesus Monkeys | 0.3 (with 0.01 LY 171555) | Not specified | Prolongation of motor stimulation | [5] |

| Septic Mice (CLP model) | Not specified | Intraperitoneal | Prevented CLP-induced death, ameliorated acute lung injury and cognitive dysfunction | [6] |

| Rats (Cocaine Discrimination) | 0.1-0.56 | Intraperitoneal | Partially substituted for cocaine (up to 49%) | [2] |

| Squirrel Monkeys (Drug Discrimination) | Not specified | Intravenous | Full substitution for the training dose | [7] |

| Mice (Reversal Learning) | 0.1 and 0.25 | Not specified | Impaired initial reversal learning | [8] |

| Rats (Conditioned Emotional Response) | 0.4 and 0.8 | Subcutaneous | No attenuation of trace conditioning | [1][9] |

Table 3: Molecular and Electrophysiological Effects of SKF-81297

| Animal Model | Dose (mg/kg) | Tissue/Cell Type | Effect | Reference |

| Mice | 2.5 and 5.0 | Dentate Gyrus | Increased phosphorylation of ERK, ribosomal protein S6, and histone H3 | [10] |

| Mice | 2.5 and 5.0 | Dentate Gyrus | Induced behavioral seizures and epileptiform discharges | [10] |

| 6-OHDA-lesioned Rats | Not specified | Striatonigral Neurons | Increased GAD65 and GAD67 mRNA levels | [11] |

| Rats | Not specified | Dentate Gyrus Granule Cells | Activates the ERK pathway | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Locomotor Activity Assessment in Rats

-

Animals: Male Lister hooded rats were used.

-

Habituation: One day prior to the experiment, each rat was placed in a test chamber for 30 minutes to habituate to the environment. This also served to establish baseline activity levels for balanced group allocation. On the test day, rats were again placed in the chamber for 30 minutes for further habituation.

-

Drug Administration: Following the second habituation period, rats were subcutaneously injected with either saline (vehicle), 0.4 mg/kg, or 0.8 mg/kg of SKF-81297.

-

Data Collection: Immediately after injection, the rats were returned to the activity boxes, and their locomotor activity was recorded for 60 minutes. Activity was typically measured as counts in 10-minute blocks.

-

Statistical Analysis: The data was analyzed using a mixed-design ANOVA with drug treatment as the between-subjects factor and time blocks as the within-subjects factor. Post-hoc tests, such as Fisher's LSD test, were used for pairwise comparisons.[1]

Cocaine Interaction Studies in Mice

-

Animals: Drug-naive Swiss-Webster mice were used.

-

Drug Administration: Mice were pretreated with SKF-81297 (1-10 mg/kg) or vehicle, followed by an injection of cocaine (5-56 mg/kg).

-

Locomotor Activity Assessment: Immediately after the injections, locomotor activity was assessed for a 30-minute period.

-

Drug Discrimination in Rats:

-

Training: Rats were trained on a fixed ratio 20 (FR20) schedule to discriminate between intraperitoneal injections of saline and cocaine (10 mg/kg).

-

Testing: The effects of SKF-81297 (0.1-0.56 mg/kg), SKF-82958 (0.01-0.1 mg/kg), or A-77636 (0.56-1.7 mg/kg) in combination with cocaine (1-10 mg/kg) were evaluated. Injections were given 5 minutes prior to a 15-minute test session.[2]

-

Studies in MPTP-Lesioned Monkeys

-

Animal Model: Rhesus monkeys were rendered parkinsonian through unilateral lesioning with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Drug Administration: SKF-81297 was administered intramuscularly at doses ranging from 0.05 to 0.3 mg/kg. In some studies, it was co-administered with the D2 agonist LY 171555 (0.01 mg/kg).

-

Behavioral Assessment: The primary outcomes measured were rotational behavior away from the lesioned side and the use of the dominant, contralateral hand.

-

Antagonist Studies: To confirm D1 receptor selectivity, the effects of SKF-81297 were challenged with the D1 receptor antagonist SCH 23390 (0.05 mg/kg) and the D2 receptor antagonist remoxipride (1 mg/kg).[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with SKF-81297 administration.

Caption: Simplified signaling cascade initiated by SKF-81297 binding to the D1 receptor.

Caption: Workflow for assessing the impact of SKF-81297 on locomotor activity in rats.

Caption: Proposed signaling of D1-D2 receptor heteromers activated by SKF-81297.[13]

References

- 1. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A dopamine D1-like receptor-specific agonist improves the survival of septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D1 receptor involvement in the discriminative-stimulus effects of SKF 81297 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-course of SKF-81297-induced increase in GAD65 and GAD67 mRNA levels in striatonigral neurons and decrease in GABAA receptor α1 subunit mRNA levels in the substantia nigra, pars reticulata, in adult rats with a unilateral 6-OHDA lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the ERK pathway in the dentate gyrus by in vivo dopamine D1 receptor stimulation requires glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Role of SKF-81297 in Elucidating Dopamine System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-81297, a potent and selective full agonist for the D1-like dopamine receptor family (D1 and D5 receptors), has been an indispensable pharmacological tool for decades. Its ability to specifically activate D1-like receptors has allowed researchers to dissect the distinct roles of this receptor subtype in a myriad of physiological and pathological processes within the central nervous system. This technical guide provides an in-depth overview of SKF-81297, focusing on its receptor binding and functional activity, the signaling pathways it modulates, and detailed protocols for its application in key in vitro and in vivo experimental paradigms. This information is intended to serve as a comprehensive resource for professionals engaged in dopamine system research and the development of novel therapeutics targeting this critical neurotransmitter system.

Introduction

The dopamine system is a critical modulator of numerous brain functions, including motor control, motivation, reward, and cognition. Dopamine exerts its effects through two main families of G protein-coupled receptors: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. Understanding the specific contributions of each receptor subtype is paramount for developing targeted therapies for a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and addiction.

SKF-81297 has emerged as a cornerstone tool in this endeavor. As a selective D1-like receptor agonist, it allows for the specific interrogation of D1-mediated signaling cascades and their downstream behavioral and physiological consequences. This guide will detail the pharmacological properties of SKF-81297 and provide practical guidance on its use in experimental settings.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SKF-81297, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

Table 1: In Vitro Receptor Binding Affinity of SKF-81297

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Human D1 | [³H]-SCH23390 | HEK293 cell membranes | 15 | [1] |

| Rat D1 | [³H]-SCH23390 | Not specified | 1.99 | [1] |

Table 2: In Vitro Functional Activity of SKF-81297

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation | HEK293 expressing human D1R | EC₅₀ | 4.7 | [1] |

| cAMP Accumulation | HEK293 expressing D5R | EC₅₀ | 1.4 | [2] |

| cAMP Accumulation | CHO-K1 expressing human D1R | EC₅₀ | 0.14 | |

| β-arrestin Recruitment | HTLA expressing human D1R | EC₅₀ | 1778 | [1] |

| β-arrestin Recruitment | HEK293 expressing human D1R | EC₅₀ | 360 | [1] |

| Intracellular Calcium Release (in D1-D2 co-expressing cells) | D1-D2 HEK cells | EC₅₀ | 147.6 ± 46.9 | |

| Intracellular Calcium Release (in D1-D2 co-expressing cells with Quinpirole) | D1-D2 HEK cells | EC₅₀ | 50.8 ± 8.8 |

Table 3: In Vivo Effective Doses of SKF-81297 in Animal Models

| Animal Model | Species | Behavioral/Physiological Effect | Dose Range | Reference |

| Locomotor Activity | Rat | Increased activity | 0.4 - 0.8 mg/kg | |

| Self-Administration | Rhesus Monkey | Maintained responding | 0.001 - 0.3 mg/kg/infusion | |

| Parkinson's Disease Model (MPTP-lesioned) | Rhesus Monkey | Stimulation of motor behavior | 0.05 - 0.3 mg/kg (i.m.) | [3] |

| Working Memory | Aged Rhesus Monkey | Improved delayed response performance | Low doses (specifics not detailed in snippet) |

Signaling Pathways

SKF-81297, by activating D1-like receptors, primarily initiates the Gαs/olf-mediated signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a prolonged phosphorylation state of various proteins and modulation of neuronal excitability and gene expression.

Caption: D1 receptor signaling cascade initiated by SKF-81297.

Experimental Protocols

In Vitro Assays

4.1.1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of SKF-81297 for the D1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]-SCH23390.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Radioligand: [³H]-SCH23390.

-

Non-specific binding control: Unlabeled SCH23390 or another suitable D1 antagonist at a high concentration (e.g., 10 µM).

-

SKF-81297 at a range of concentrations.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-D1 cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-SCH23390 (typically near its Kd), and varying concentrations of SKF-81297.

-

For total binding, omit SKF-81297. For non-specific binding, add a saturating concentration of unlabeled antagonist.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SKF-81297 and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

4.1.2. cAMP Accumulation Assay

This functional assay measures the ability of SKF-81297 to stimulate the production of cyclic AMP (cAMP), the primary second messenger of D1 receptor activation.

-

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

SKF-81297 at a range of concentrations.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

96- or 384-well plates.

-

Plate reader compatible with the chosen detection kit.

-

-

Procedure:

-

Seed the D1 receptor-expressing cells in a 96- or 384-well plate and grow to confluence.

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing varying concentrations of SKF-81297 to the wells. Include a vehicle control and a positive control (forskolin).

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP detection kit protocol.

-

Perform the cAMP detection assay following the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a dose-response curve by plotting the signal against the log concentration of SKF-81297.

-

Calculate the EC₅₀ value, which represents the concentration of SKF-81297 that produces 50% of the maximal response.

-

Caption: Workflow for a cAMP accumulation assay.

In Vivo Assays

4.2.1. Locomotor Activity in Rodents

This assay assesses the effect of SKF-81297 on spontaneous motor activity, a behavior strongly modulated by the dopamine system.

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Habituate the animals to the testing room and the open-field arenas for a period before the experiment (e.g., 30-60 minutes for several days).

-

On the test day, administer SKF-81297 (e.g., 0.4-0.8 mg/kg, subcutaneously or intraperitoneally) or vehicle.

-

Immediately place the animal in the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the activity levels between the SKF-81297-treated groups and the vehicle control group.

-

4.2.2. Drug Self-Administration in Non-Human Primates

This paradigm evaluates the reinforcing properties of SKF-81297, providing insight into its potential for abuse and its role in reward-related behaviors.

-

Animals: Rhesus monkeys with indwelling intravenous catheters.

-

Apparatus: Operant conditioning chambers equipped with levers and an automated drug infusion system.

-

Procedure:

-

Train the monkeys to self-administer a known reinforcing drug, such as cocaine, on a fixed-ratio schedule of reinforcement (e.g., pressing a lever 10 times to receive one infusion).

-

Once responding is stable, substitute saline for cocaine to confirm that the behavior is maintained by the drug.

-

Substitute different doses of SKF-81297 (e.g., 0.001-0.3 mg/kg/infusion) for cocaine.

-

Record the number of infusions self-administered per session.

-

A dose of SKF-81297 is considered reinforcing if it maintains a higher rate of responding than saline.

-

4.2.3. Motor Behavior in MPTP-Lesioned Primates (Parkinson's Disease Model)

This model is used to assess the potential of D1 agonists like SKF-81297 to alleviate the motor symptoms of Parkinson's disease.

-

Animals: Rhesus monkeys with unilateral lesions of the nigrostriatal dopamine pathway induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Procedure:

-

Induce a unilateral dopamine lesion with MPTP. This results in parkinsonian motor deficits on the contralateral side of the body.

-

After the lesion has stabilized, administer SKF-81297 (e.g., 0.05-0.3 mg/kg, intramuscularly).

-

Observe and score the animal's motor behavior, including rotational behavior (turning away from the lesioned side is indicative of dopaminergic stimulation in the depleted striatum) and use of the affected limb.

-

The effects can be blocked by pretreatment with a D1 antagonist (e.g., SCH23390) to confirm receptor specificity.

-

Conclusion

SKF-81297 remains a vital tool for dissecting the multifaceted roles of the D1-like dopamine receptor system. Its high selectivity and agonist properties have enabled significant advances in our understanding of dopamine's involvement in motor control, reward, and cognition. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the continued use of SKF-81297 in both basic and translational research, ultimately contributing to the development of more effective treatments for dopamine-related disorders. Researchers should, however, remain mindful of potential off-target effects at higher concentrations and the differential engagement of downstream signaling pathways (e.g., β-arrestin) when interpreting their findings.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Synthesis of SKF-81297: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the foundational synthesis of SKF-81297, a potent and selective D1 dopamine receptor agonist. The information presented is collated from seminal patents and key research publications, providing a comprehensive resource for chemists and pharmacologists in the field of drug development. This guide outlines the core chemical reactions, experimental procedures, and quantitative data associated with the preparation of this influential research compound.

Core Synthesis Strategy

The synthesis of SKF-81297, chemically known as (±)-6-chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol, is rooted in the construction of the 1-phenyl-substituted tetrahydro-1H-3-benzazepine scaffold. The foundational methods for creating this core structure are detailed in U.S. Patent 3,393,192. Subsequent modifications, specifically the introduction of the chloro and dihydroxy functionalities at the 6, 7, and 8 positions of the benzazepine ring, were later described by Weinstock and colleagues in a 1980 publication in the Journal of Medicinal Chemistry.

The overall synthetic approach can be conceptualized as a multi-step process:

-

Formation of the Benzazepine Core: Construction of the fundamental 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure.

-

Functionalization of the Aromatic Ring: Introduction of substituents on the benzene ring of the benzazepine core to yield the desired chloro and dihydroxy pattern.

Experimental Protocols

Synthesis of the 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Scaffold (Adapted from U.S. Patent 3,393,192)

The foundational patent describes a general methodology for the synthesis of 1-phenyl-substituted tetrahydro-1H-3-benzazepines. A representative procedure involves the following key transformations:

Step 1: N-alkylation and Cyclization

A suitable N-substituted phenethylamine derivative is reacted with a phenylacetyl halide or a related electrophile. The resulting amide intermediate undergoes intramolecular cyclization, often promoted by a Lewis acid or dehydrating agent, to form the seven-membered benzazepine ring.

Illustrative Protocol:

-

To a solution of a 2-(substituted-phenyl)ethylamine in an inert solvent such as benzene or toluene, an equimolar amount of a phenylacetyl chloride is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the formation of the corresponding N-[2-(substituted-phenyl)ethyl]-2-phenylacetamide is complete.

-

The intermediate amide is then treated with a cyclizing agent, such as polyphosphoric acid or phosphorus pentoxide, at elevated temperatures (e.g., 100-150 °C) to effect the intramolecular Friedel-Crafts type cyclization, yielding the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.

-

Reduction of the resulting lactam, typically with a powerful reducing agent like lithium aluminum hydride in an ethereal solvent (e.g., tetrahydrofuran), affords the desired 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.

Synthesis of SKF-81297 (Adapted from Weinstock et al., J. Med. Chem. 1980, 23, 973-975)

This key publication details the specific synthesis of SKF-81297, starting from a pre-formed benzazepine precursor.

Step 2: Chlorination and Demethylation

The synthesis of SKF-81297 involves the chlorination of a dimethoxy-substituted benzazepine precursor, followed by demethylation to unmask the catechol functionality.

Detailed Methodology:

-

Chlorination: 7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is dissolved in a suitable solvent, such as glacial acetic acid. To this solution, a chlorinating agent, for instance, sulfuryl chloride (SO₂Cl₂), is added portion-wise at a controlled temperature, typically around 0-10 °C. The reaction is monitored until the desired 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is formed.

-

Demethylation: The resulting 6-chloro-7,8-dimethoxy intermediate is then subjected to demethylation. A common and effective method involves treatment with a strong Lewis acid, such as boron tribromide (BBr₃), in an anhydrous, inert solvent like dichloromethane at low temperatures (e.g., -78 °C to room temperature). The reaction cleaves the methyl ethers to yield the dihydroxy product.

-

Salt Formation and Purification: The crude product is typically converted to its hydrobromide salt by treatment with hydrobromic acid. Purification is achieved through recrystallization from a suitable solvent system, such as ethanol-ether, to afford SKF-81297 hydrobromide as a crystalline solid.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₆ClNO₂ | Commercial Suppliers |

| Molecular Weight | 289.76 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity (typical) | ≥98% | Commercial Suppliers |

Note: Specific reaction yields and detailed analytical data (NMR, MS, etc.) for each synthetic step are typically found within the experimental sections of the cited patent and journal article.

Visualizing the Synthesis and Signaling Pathway

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of SKF-81297, highlighting the transition from the core benzazepine scaffold to the final functionalized molecule.

Caption: Simplified Synthetic Workflow for SKF-81297.

SKF-81297 Signaling Pathway

SKF-81297 exerts its biological effects by acting as an agonist at the D1 dopamine receptor, a G protein-coupled receptor (GPCR). Activation of the D1 receptor initiates a downstream signaling cascade primarily mediated by the Gαs/olf subunit of the G protein complex. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.

Caption: SKF-81297 D1 Receptor Signaling Pathway.

Methodological & Application

Application Notes and Protocols: Preparation of SKF-81297 Stock Solution for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SKF-81297 is a potent and selective agonist for the dopamine D1-like receptor family.[1][2][3][4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies investigating dopaminergic signaling pathways. This document provides a detailed protocol for the preparation, storage, and handling of SKF-81297 hydrobromide stock solutions.

Quantitative Data Summary

For consistency and accuracy in preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product's vial or Certificate of Analysis.[1] The following table summarizes the key quantitative data for SKF-81297 hydrobromide.

| Parameter | Value | Source(s) |

| Molecular Weight | 370.67 g/mol | [1][2][4][5][6] |

| Formula | C₁₆H₁₆ClNO₂ · HBr | [1][2][4][5] |

| CAS Number | 67287-39-2 | [1][2][4][5] |

| Appearance | Off-white to yellow solid | [2] |

| Purity | ≥98% | [1][4] |

| Solubility in DMSO | ≥ 20 mg/mL (53.96 mM) to 120 mg/mL (323.74 mM) | [2][7] |

| Solubility in Water | Up to 10 mM with gentle warming | [1][4] |

| Solubility in Ethanol | Approximately 2 mg/mL | [2][7] |

| Storage of Solid | Desiccate at +4°C, away from moisture and light | [1][2][4] |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2][3] |

Experimental Protocols

Materials:

-

SKF-81297 hydrobromide powder

-

Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic-free

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Optional: Ultrasonic bath

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Pre-dissolution Preparation:

-

Weighing the Compound:

-

On a calibrated analytical balance, carefully weigh the desired amount of SKF-81297 hydrobromide. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.707 mg of the compound (based on a molecular weight of 370.67 g/mol ).

-

-

Dissolution:

-

Transfer the weighed SKF-81297 to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock from 3.707 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2][3][4]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][3]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] Ensure the tubes are sealed tightly to prevent moisture absorption.

-

Preparation of Aqueous Working Solutions:

For most in vitro experiments, the DMSO stock solution will be further diluted in an aqueous buffer or cell culture medium.

-

Dilution:

-

Thaw a single aliquot of the SKF-81297 DMSO stock solution.

-

Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer (e.g., PBS, cell culture medium). It is recommended to first dissolve the stock solution in the buffer and then add it to the cells or tissue.[7]

-

Important: The final concentration of DMSO in the experimental setup should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

-

-

Stability in Aqueous Solution:

-

It is not recommended to store aqueous solutions of SKF-81297 for more than one day.[7] Prepare fresh working solutions for each experiment.

-

Visualizations

Signaling Pathway of D1 Receptor Activation

Caption: D1 receptor activation by SKF-81297 leading to downstream signaling.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing SKF-81297 stock solution.

References

- 1. SKF 81297 hydrobromide | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SKF 81297 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 5. SKF 81297 hydrobromide | D2-Like Agonist | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for SKF-81297 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of SKF-81297, a selective dopamine D1 receptor agonist, in rodent behavioral studies. The information is compiled from various scientific studies to assist in the design and execution of robust and reproducible experiments.

Introduction

SKF-81297 is a potent and selective agonist for the D1-like dopamine receptor family. It is widely used in neuroscience research to investigate the role of D1 receptor activation in various physiological and behavioral processes, including motor control, learning and memory, and reward pathways. Understanding the appropriate dosage and experimental procedures is critical for obtaining reliable and meaningful results.

Quantitative Data Summary

The following tables summarize the recommended dosage ranges of SKF-81297 for different rodent behavioral paradigms based on published literature.

Table 1: Recommended Dosages of SKF-81297 for Locomotor Activity Studies

| Rodent Species | Dosage Range (mg/kg) | Route of Administration | Key Findings |

| Mouse | 1.5 - 3 | Not Specified | Dose-dependent increase in locomotor activity.[1] |

| Mouse | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent stimulation of locomotor activity. |

| Rat | 0.4 - 0.8 | Subcutaneous (s.c.) | 0.8 mg/kg significantly enhanced locomotor activity.[2][3][4] |

Table 2: Recommended Dosages of SKF-81297 for Other Behavioral Studies

| Behavioral Paradigm | Rodent Species | Dosage Range (mg/kg) | Route of Administration | Key Findings |

| Drug Discrimination | Rat | 0.1 - 0.56 | Intraperitoneal (i.p.) | Partially substituted for cocaine. |

| Reversal Learning | Mouse | 0.1 - 0.25 | Not Specified | Impaired initial reversal learning at 0.1 and 0.25 mg/kg.[5] |

| Gene Expression | Rat | 5 | Not Specified | Single injection altered gene expression in the striatum.[6] |

Experimental Protocols

Locomotor Activity Assessment in Rats

This protocol is adapted from studies investigating the effect of SKF-81297 on spontaneous locomotor activity.

Materials:

-

SKF-81297 hydrochloride

-

Sterile saline (0.9% NaCl)

-

Animal activity chambers (e.g., open field arenas) equipped with automated tracking software

-

Syringes and needles for subcutaneous injection

Procedure:

-

Drug Preparation: Dissolve SKF-81297 in sterile saline to the desired concentration. A common injectable volume is 1 ml/kg.[3]

-

Animal Habituation:

-

One day prior to the experiment, place each rat in a test chamber for 30 minutes to allow for habituation to the novel environment.[3] This helps to reduce novelty-induced hyperactivity on the test day.

-

On the test day, place the rats back into the same chambers for another 30-minute habituation period.[3]

-

-

Drug Administration:

-

Following the second habituation period, administer SKF-81297 (e.g., 0.4 or 0.8 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.[3]

-

-

Data Collection:

-

Immediately after the injection, return the rats to their respective activity chambers.[3]

-

Record locomotor activity for a period of 60 minutes using the automated tracking system.[3] Key parameters to measure include distance traveled, rearing frequency, and time spent in different zones of the arena.

-

Experimental Workflow for Locomotor Activity Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Time-course of SKF-81297-induced increase in GAD65 and GAD67 mRNA levels in striatonigral neurons and decrease in GABAA receptor α1 subunit mRNA levels in the substantia nigra, pars reticulata, in adult rats with a unilateral 6-OHDA lesion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SKF-81297 Administration in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dopamine D1 receptor agonist SKF-81297, including its mechanism of action and established protocols for its administration in non-human primates. The information is intended to guide researchers in designing and executing preclinical studies.

Application Notes

SKF-81297 is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, cognition, and substance abuse. In non-human primate models, SKF-81297 has been utilized to study its effects on motor behavior, particularly in models of Parkinson's disease, as well as its reinforcing properties in self-administration paradigms.

Physicochemical Properties and Formulation

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆ClNO₂ | N/A |

| Molecular Weight | 289.75 g/mol | N/A |

| Solubility | Soluble in saline (0.9% NaCl). | [1] |

| Storage | Store as a solid at -20°C. Stock solutions can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. | N/A |

Formulation Protocol: For in vivo administration, SKF-81297 is typically dissolved in sterile 0.9% saline. The solution should be freshly prepared on the day of the experiment to ensure stability and potency.

Experimental Protocols

Intravenous (IV) Administration in Rhesus Monkeys

This protocol is designed for acute or chronic intravenous administration of SKF-81297 to investigate its pharmacokinetic and pharmacodynamic properties.

Materials:

-

SKF-81297 hydrochloride

-

Sterile 0.9% saline

-

Vascular access port or indwelling catheter

-

Infusion pump

-

Syringes and needles

Procedure:

-

Animal Preparation: Rhesus monkeys should be appropriately housed and acclimated to the experimental procedures. Surgical implantation of a vascular access port or an indwelling catheter is required for repeated intravenous administration. Ensure aseptic surgical techniques and adequate post-operative care.

-

Drug Preparation: On the day of the experiment, dissolve SKF-81297 in sterile 0.9% saline to the desired concentration. The final concentration will depend on the target dose and the infusion volume.

-

Administration:

-

For bolus injections, administer the prepared solution over a short period (e.g., 1-2 minutes).

-

For continuous infusion, use a calibrated infusion pump to deliver the drug at a constant rate. The infusion rate should be determined based on the desired steady-state plasma concentration and the pharmacokinetic properties of the drug.

-

-

Dosage: The dose of SKF-81297 will vary depending on the specific research question. In self-administration studies, doses ranging from 0.001 to 0.3 mg/kg per injection have been used.[2]

-

Monitoring: Closely monitor the animal for any adverse reactions during and after administration. Behavioral and physiological parameters should be recorded as required by the study design.

Intramuscular (IM) Administration in MPTP-Lesioned Monkeys

This protocol is suitable for evaluating the therapeutic potential of SKF-81297 in a non-human primate model of Parkinson's disease.

Materials:

-

SKF-81297 hydrochloride

-

Sterile 0.9% saline

-

Syringes and needles

Procedure:

-

Animal Model: Induce a stable parkinsonian state in rhesus monkeys using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) according to established protocols.[3][4][5][6][7][8] The severity of motor deficits should be assessed using a standardized rating scale.

-

Drug Preparation: Prepare a solution of SKF-81297 in sterile 0.9% saline.

-

Administration: Administer the drug solution via intramuscular injection into a suitable muscle mass (e.g., quadriceps or deltoid). Rotate injection sites for repeated administrations.

-

Dosage: Doses ranging from 0.05 to 0.3 mg/kg have been shown to stimulate motor behavior in MPTP-lesioned monkeys.[3] Co-administration with a D2 agonist, such as LY 171555 (0.01 mg/kg), can produce synergistic effects on motor activity.[9]

-

Behavioral Assessment: Quantify motor behavior, including locomotor activity, rotational behavior (in unilaterally lesioned animals), and clinical disability scores, at baseline and at various time points after drug administration.

Self-Administration Paradigm in Rhesus Monkeys

This protocol is used to assess the reinforcing effects of SKF-81297.

Materials:

-

SKF-81297 hydrochloride

-

Sterile 0.9% saline

-

Operant conditioning chambers equipped with levers and an infusion system

-

Indwelling intravenous catheters

Procedure:

-

Animal Training: Train rhesus monkeys to self-administer a known reinforcer, such as cocaine, by pressing a lever. A fixed-ratio (FR) schedule of reinforcement is commonly used, where the animal must press the lever a fixed number of times to receive a single drug infusion.

-

Catheter Implantation: Surgically implant a chronic indwelling intravenous catheter.

-

Substitution Phase: Once a stable baseline of cocaine self-administration is established, substitute saline or different doses of SKF-81297 for cocaine.

-

Data Collection: Record the number of infusions earned per session for each dose of SKF-81297. A significant increase in responding for SKF-81297 compared to saline indicates a reinforcing effect.

-

Dosage: Doses of SKF-81297 ranging from 0.001 to 0.3 mg/kg per injection have been evaluated in this paradigm.[2]

Data Presentation

Table 1: Effective Doses of SKF-81297 in Non-Human Primates

| Species | Administration Route | Experimental Model | Effective Dose Range | Observed Effect | Reference |

| Rhesus Monkey | Intravenous (IV) | Self-Administration | 0.001 - 0.3 mg/kg/injection | Maintained responding above saline levels | [2] |

| Rhesus Monkey | Intramuscular (IM) | MPTP-Lesioned | 0.05 - 0.3 mg/kg | Stimulated motor behavior and induced rotational behavior | [3] |

| Rhesus Monkey | Intramuscular (IM) | MPTP-Lesioned | 0.03 - 0.3 mg/kg | Synergistic stimulation of motor behavior when co-administered with a D2 agonist | [9] |

| Cynomolgus Monkey | Intravenous (IV) | Food-Cocaine Choice | 0.1 - 3.0 mg/kg | Did not selectively affect cocaine choice | [10] |

| Aged Monkeys | Not Specified | Spatial Working Memory | Low doses improved performance, higher doses impaired it | Dose-related effects on delayed response performance | [11] |

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

SKF-81297 activates the dopamine D1 receptor, which is primarily coupled to the Gαs/olf subunit of the G protein complex. This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[12][13][14]

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow for MPTP-Lesioned Monkey Studies

The following workflow outlines the key steps in evaluating the effects of SKF-81297 in a non-human primate model of Parkinson's disease.

Caption: Workflow for SKF-81297 studies in MPTP-lesioned monkeys.

References

- 1. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinforcing effect of the D1 dopamine agonist SKF 81297 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regeneration of the MPTP-Lesioned Dopaminergic System after Convection-Enhanced Delivery of AAV2-GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Riluzole prevents MPTP-induced parkinsonism in the rhesus monkey: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MPTP-induced parkinsonism in the monkey: neurochemical pathology, complications of treatment and pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Dopamine D1-Like Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application of SKF-81297 in studying drug reinforcement and addiction.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-81297 is a potent and selective full agonist for the D1-like dopamine receptors (D1 and D5). In the study of drug reinforcement and addiction, SKF-81297 serves as a critical pharmacological tool to elucidate the role of D1 receptor signaling in the rewarding effects of drugs of abuse, motivation, and drug-seeking behaviors. Its ability to mimic the effects of dopamine at these receptors allows researchers to investigate the specific contribution of the D1-mediated pathways in the absence of confounding effects from other dopamine receptor subtypes. These application notes provide an overview of the utility of SKF-81297 in addiction research, supported by quantitative data and detailed experimental protocols.

Mechanism of Action in Drug Reinforcement

SKF-81297 exerts its effects by binding to and activating D1 dopamine receptors, which are coupled to the Gαs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to a state of enhanced neuronal excitability and synaptic plasticity in brain regions critical for reward and reinforcement, such as the nucleus accumbens and prefrontal cortex. This signaling cascade is believed to be a key mechanism through which D1 receptor activation contributes to the reinforcing properties of drugs of abuse.

Data Presentation

The following tables summarize quantitative data from studies utilizing SKF-81297 in various behavioral paradigms relevant to drug reinforcement and addiction.

Table 1: SKF-81297 in Self-Administration Paradigms

| Animal Model | Route of Administration | Effective Dose Range | Key Findings |

| Rhesus Monkeys | Intravenous (IV) | 0.001 - 0.3 mg/kg/infusion | Maintained responding above saline levels, indicating reinforcing effects.[1] |

| Mice | Intravenous (IV) | 0.03 - 0.3 mg/kg/infusion | Establishes and maintains self-administration behavior. |

Table 2: SKF-81297 in Conditioned Place Preference (CPP) Paradigms

| Animal Model | Route of Administration | Effective Dose Range | Key Findings |

| Mice | Intraperitoneal (IP) | 0.5 - 2.0 mg/kg | Induces a significant preference for the drug-paired compartment. |

| Rats | Subcutaneous (SC) | 0.3 - 3.0 mg/kg | Produces robust conditioned place preference. |

Table 3: SKF-81297 in Drug Discrimination Paradigms

| Animal Model | Training Drug | Route of Administration | Substitution Dose Range (SKF-81297) | % Drug-Lever Responding |

| Rats | Cocaine (10 mg/kg) | Intraperitoneal (IP) | 0.1 - 0.56 mg/kg | Partial substitution, up to 49%.[2] |

| Squirrel Monkeys | SKF-81297 | Intravenous (IV) | Training Dose | Full substitution.[3] |

Table 4: Effects of SKF-81297 on Locomotor Activity

| Animal Model | Route of Administration | Dose Range | Effect on Locomotor Activity |

| Mice | Intraperitoneal (IP) | 1 - 10 mg/kg | Dose-dependent decrease in cocaine-induced locomotor activity.[2] |

| Rats | Intraperitoneal (IP) | 0.4 - 0.8 mg/kg | Significantly enhanced locomotor activity at 0.8 mg/kg.[4] |

Experimental Protocols

Protocol 1: Intravenous Self-Administration of SKF-81297 in Mice

This protocol is designed to assess the reinforcing properties of SKF-81297.

Materials:

-

SKF-81297 hydrochloride

-

Sterile saline (0.9%)

-

Heparinized saline

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

-

Intravenous catheters and surgical supplies.

Procedure:

-

Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the mouse under anesthesia. The catheter is passed subcutaneously to exit on the back of the animal. Allow a recovery period of 5-7 days.

-

Acclimation and Training:

-

Handle the mice daily during the recovery period.

-

Acclimate the mice to the operant chambers for 30 minutes daily for 2 days.

-

Train the mice to press a lever for a food reward (e.g., sucrose pellet) on a fixed-ratio 1 (FR1) schedule until a stable baseline of responding is achieved.

-

-

Substitution with SKF-81297:

-

Once lever pressing for food is stable, replace the food reward with intravenous infusions of SKF-81297.

-

Prepare a stock solution of SKF-81297 in sterile saline. The concentration should be adjusted to deliver the desired dose per infusion (e.g., 0.1 mg/kg in a 0.01 ml infusion volume).

-

Begin with an FR1 schedule, where each press on the "active" lever results in a single infusion of SKF-81297 and the presentation of a stimulus cue (e.g., light). Presses on the "inactive" lever have no programmed consequences.

-

Conduct daily 2-hour sessions.

-

-

Dose-Response Determination:

-

Test a range of SKF-81297 doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) in a counterbalanced order to determine the dose-response relationship for self-administration.

-

Include a saline control condition to ensure that responding is not due to non-specific effects.

-

-

Data Analysis:

-

The primary dependent variable is the number of infusions earned per session.

-

Also, analyze the number of active versus inactive lever presses.

-

Reinforcement is demonstrated if the number of infusions and active lever presses is significantly higher for SKF-81297 compared to saline.

-

Protocol 2: Conditioned Place Preference (CPP) for SKF-81297 in Mice

This protocol assesses the rewarding properties of SKF-81297 by measuring the association between the drug's effects and a specific environment.

Materials:

-

SKF-81297 hydrochloride

-

Sterile saline (0.9%)

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

-

Pre-Conditioning (Baseline Preference Test):

-

On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each of the two outer chambers to determine any initial bias. An unbiased design is often preferred, where animals showing a strong preference for one side are excluded.

-

-

Conditioning:

-

This phase typically lasts for 4-8 days.

-

On "drug" conditioning days, administer SKF-81297 (e.g., 1.0 mg/kg, IP) and immediately confine the mouse to one of the outer chambers (the "drug-paired" side) for 30 minutes.

-

On "saline" conditioning days, administer an equivalent volume of saline and confine the mouse to the opposite chamber (the "saline-paired" side) for 30 minutes.

-

Alternate between drug and saline conditioning days. The assignment of the drug-paired chamber should be counterbalanced across animals.

-

-

Post-Conditioning (Preference Test):

-

The day after the final conditioning session, place the mouse in the central compartment (with no drug injection) and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each of the outer chambers.

-

-

Data Analysis:

-

Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.

-

A significant increase in time spent in the drug-paired chamber indicates that SKF-81297 has rewarding properties.

-

Protocol 3: In Vivo Electrophysiology of VTA Dopamine Neurons in Response to SKF-81297

This protocol is for recording the activity of dopamine neurons in the ventral tegmental area (VTA) in anesthetized or awake, freely moving animals following SKF-81297 administration.

Materials:

-

SKF-81297 hydrochloride

-

Sterile saline (0.9%)

-

Anesthetic (e.g., urethane or isoflurane)

-

Stereotaxic apparatus

-

Recording electrodes (e.g., glass micropipettes or multi-electrode arrays)

-

Amplifier and data acquisition system.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Perform a craniotomy over the VTA.

-

-

Electrode Placement:

-

Slowly lower the recording electrode into the VTA using stereotaxic coordinates.

-

Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.

-

-

Baseline Recording:

-

Once a stable dopamine neuron is isolated, record its baseline firing rate for at least 15-20 minutes.

-

-

SKF-81297 Administration:

-

Administer SKF-81297 systemically (e.g., 0.5 mg/kg, IP) or locally via a microinjection cannula.

-

Continue to record the neuron's activity for at least 60 minutes post-injection.

-

-

Data Analysis:

-

Analyze the firing rate and bursting activity of the neuron before and after SKF-81297 administration.

-

Compare the changes in neuronal activity to a saline control group.

-

Visualizations

Caption: D1 receptor signaling pathway activated by SKF-81297.

Caption: Experimental workflow for intravenous self-administration.

Caption: Experimental workflow for Conditioned Place Preference.

References

- 1. In vivo Electrophysiology Protocol protocol v1 [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

Experimental design for investigating hyperactivity induced by SKF-81297.

Application Notes: Investigating Hyperactivity Induced by SKF-81297

Introduction

SKF-81297 is a potent and selective agonist for the Dopamine D1 receptor.[1] The D1 receptor is a Gαs/olf-coupled G-protein coupled receptor (GPCR) predominantly expressed in brain regions responsible for regulating motor behavior, motivation, and cognitive processes.[2][3] Activation of the D1 receptor by an agonist like SKF-81297 stimulates a downstream signaling cascade that increases neuronal excitability, leading to a pronounced increase in locomotor activity.[3][4] This makes SKF-81297 an invaluable pharmacological tool for inducing a hyperactive phenotype in preclinical animal models. These models are crucial for studying the neurobiological underpinnings of conditions characterized by hyperactivity, such as Attention-Deficit/Hyperactivity Disorder (ADHD), and for screening novel therapeutic agents designed to modulate dopaminergic systems.[5]

Mechanism of Action: D1 Receptor Signaling

Upon binding to the D1 receptor, SKF-81297 initiates a signal transduction cascade. The receptor couples to the G-protein Gαs/olf, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][6] PKA then phosphorylates numerous downstream protein targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons), which ultimately modulates neuronal excitability and gene expression, manifesting as increased motor activity.[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for assessing SKF-81297-induced hyperactivity in rodents.

Protocol 1: Locomotor Activity Assessment

This protocol measures general motor activity using automated activity chambers.

1. Animals:

-

Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

-

Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Animals should be acclimated to the facility for at least one week before testing.

2. Apparatus:

-

Standard rodent locomotor activity chambers equipped with infrared beam arrays for automated tracking of horizontal and vertical movements.

3. Drug Preparation:

-

SKF-81297 is dissolved in sterile 0.9% saline to the desired concentrations (e.g., 0.4, 0.8, 1.0, 3.0, 6.0 mg/kg).[7][8]

-

The vehicle control group receives 0.9% saline only.

-

All solutions should be prepared fresh on the day of the experiment.

4. Experimental Procedure:

-

Habituation: Place each animal into a locomotor activity chamber for 30-60 minutes to allow it to acclimate to the novel environment.[7] This helps establish a baseline activity level.

-

Administration: Following habituation, remove the animal from the chamber and administer the prepared SKF-81297 solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection (volume typically 1 ml/kg).[7]

-

Testing: Immediately return the animal to the same activity chamber and record locomotor activity for 60-120 minutes.[7]

-

Data Analysis: Quantify total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing). Data is typically binned into 5 or 10-minute intervals to analyze the time course of the drug's effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare drug-treated groups to the vehicle control.

Protocol 2: Open Field Test

This test assesses both general locomotor activity and anxiety-like behavior.[9][10] Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals explore the center more freely.[9]

1. Animals and Drug Preparation:

-

Same as in Protocol 1.

2. Apparatus:

-

A square or circular arena (e.g., 40x40x30 cm for mice) with walls to prevent escape.[9] The floor is typically divided into a grid of equal-sized squares, with the central squares defining the "center zone".

-